Sodium 9-(hydroxyphenyl)nonanesulphonate
Description
Sodium 9-(hydroxyphenyl)nonanesulphonate is a sodium salt characterized by a nonane (nine-carbon) aliphatic chain substituted with a hydroxyphenyl group and a sulphonate (-SO₃⁻) moiety.
Properties
CAS No. |
84176-61-4 |
|---|---|
Molecular Formula |
C15H23NaO4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
sodium;9-(2-hydroxyphenyl)nonane-1-sulfonate |
InChI |
InChI=1S/C15H24O4S.Na/c16-15-12-8-7-11-14(15)10-6-4-2-1-3-5-9-13-20(17,18)19;/h7-8,11-12,16H,1-6,9-10,13H2,(H,17,18,19);/q;+1/p-1 |
InChI Key |
AZPBWQKIWDFCAN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCCCCCS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Sodium 9-(hydroxyphenyl)nonanesulphonate involves several steps, typically starting with the sulfonation of 9-(hydroxyphenyl)nonane. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperatures to ensure the formation of the sulfonate group. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Sodium 9-(hydroxyphenyl)nonanesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can reduce the sulfonate group to a sulfinate or thiol.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Sodium 9-(hydroxyphenyl)nonanesulphonate is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: This compound is used in the formulation of detergents and cleaning agents
Mechanism of Action
The mechanism of action of Sodium 9-(hydroxyphenyl)nonanesulphonate involves its interaction with molecular targets such as proteins and enzymes. The sulfonate group can form ionic bonds with positively charged amino acid residues, stabilizing the protein structure. Additionally, its surfactant properties allow it to reduce surface tension, facilitating the solubilization of hydrophobic compounds .
Comparison with Similar Compounds
Aliphatic Sulphonates
- Sodium 1-Heptanesulfonate (): This compound features a shorter seven-carbon chain with a terminal sulphonate group. Its simpler structure results in higher water solubility compared to longer-chain analogues. It is used in chromatography and analytical chemistry due to its ion-pairing properties. The shorter chain reduces hydrophobicity, limiting micelle formation compared to Sodium 9-(hydroxyphenyl)nonanesulphonate .
Aromatic Sulphonates
- Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (): This naphthalene-based compound contains two sulphonate groups and a hydroxyl substituent. Its conjugated aromatic system enhances UV absorption and stability, making it suitable for dyes or fluorescence studies. Unlike this compound, its rigid planar structure limits flexibility but improves interactions with polar stationary phases in chromatography .
- Sodium 9,10-Dihydro-8-nitro-9,10-dioxoanthracenesulphonate (): An anthracene derivative with nitro and sulphonate groups, this compound exhibits strong electron-withdrawing effects, altering reactivity and solubility. Its fused aromatic rings may confer photochemical activity, contrasting with the aliphatic chain of this compound, which prioritizes amphiphilicity .
Hydroxyphenyl-Containing Compounds
- 9-(4’-Hydroxyphenyl)-2-methoxyphenalen-1-one (): A phenalenone derivative with a hydroxyphenyl group, this compound demonstrated potent α-glucosidase inhibition (IC₅₀ = 3.86 mg/L), outperforming acarbose (IC₅₀ = 999.31 mg/L). Its mixed-competitive inhibition mechanism and planar structure enable strong enzyme interactions. This compound’s sulphonate group could enhance solubility but may reduce membrane permeability compared to this non-polar aromatic inhibitor .
- 3-(2'-Hydroxyphenyl)-5-(6''-methoxy-naphthalen)-2-isoxazolines (): Synthesized via cycloaddition, this isoxazoline derivative combines hydroxyphenyl and methoxynaphthyl groups.
Physicochemical and Functional Comparisons
Structural and Functional Group Impact
| Compound | Key Features | Solubility & Polarity | Potential Applications |
|---|---|---|---|
| This compound | Long aliphatic chain, hydroxyphenyl, sulphonate | Amphiphilic, moderate solubility | Surfactants, drug delivery |
| Sodium 1-Heptanesulfonate | Short aliphatic chain, terminal sulphonate | High water solubility | Ion-pairing chromatography |
| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | Naphthalene ring, dual sulphonates, hydroxyl | High polarity, UV-active | Dyes, fluorescent probes |
| 9-(4’-Hydroxyphenyl)-2-methoxyphenalen-1-one | Phenalenone core, hydroxyphenyl, methoxy | Low water solubility | α-Glucosidase inhibition |
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